4-(3-Methyl-butyryl)-benzyl bromide

Organic Synthesis Radical Bromination Process Chemistry

4-(3-Methyl-butyryl)-benzyl bromide (C12H15BrO, MW 255.15 g/mol) is a halogenated aromatic compound featuring a reactive benzyl bromide handle para to a 3-methylbutyryl (isovaleryl) ketone moiety. This dual-functionality classifies it as a substituted benzyl bromide building block used in organic synthesis and medicinal chemistry to introduce both an electrophilic alkylation site and a ketone-bearing branched aliphatic chain into molecular scaffolds.

Molecular Formula C12H15BrO
Molecular Weight 255.15 g/mol
Cat. No. B8458718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Methyl-butyryl)-benzyl bromide
Molecular FormulaC12H15BrO
Molecular Weight255.15 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)C1=CC=C(C=C1)CBr
InChIInChI=1S/C12H15BrO/c1-9(2)7-12(14)11-5-3-10(8-13)4-6-11/h3-6,9H,7-8H2,1-2H3
InChIKeyOBUDBLWNFAKLEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Methyl-butyryl)-benzyl bromide: A Specialized Benzyl Bromide Building Block for Ketone-Functionalized Molecular Architectures


4-(3-Methyl-butyryl)-benzyl bromide (C12H15BrO, MW 255.15 g/mol) is a halogenated aromatic compound featuring a reactive benzyl bromide handle para to a 3-methylbutyryl (isovaleryl) ketone moiety . This dual-functionality classifies it as a substituted benzyl bromide building block used in organic synthesis and medicinal chemistry to introduce both an electrophilic alkylation site and a ketone-bearing branched aliphatic chain into molecular scaffolds . The compound typically presents as an oil with a supplier-reported purity of 95% .

Why 4-(3-Methyl-butyryl)-benzyl bromide Cannot Be Replaced by Unfunctionalized or Simple Alkyl Benzyl Bromides in Complex Syntheses


Generic substitution of 4-(3-Methyl-butyryl)-benzyl bromide with simpler benzyl bromides such as 4-methylbenzyl bromide (CAS 104-81-4) or unsubstituted benzyl bromide fails in applications requiring a pre-installed ketone with a branched alkyl chain. The 3-methylbutyryl group provides a specific steric and electronic environment that directs subsequent transformations (e.g., reduction, Grignard addition, or enolate chemistry) and enables late-stage diversification that a simple methyl or hydrogen substituent cannot replicate . Additionally, the molecular weight difference (255.15 vs. 185.06 g/mol for 4-methylbenzyl bromide) impacts stoichiometric calculations in scale-up, directly affecting procurement economics . Interchanging these compounds would necessitate redesigning entire synthetic sequences to re-install the missing ketone functionality, incurring additional steps, cost, and yield erosion.

Quantitative Differentiation Evidence for 4-(3-Methyl-butyryl)-benzyl bromide Versus Closest Analogs


Synthetic Yield Comparison: 4-(3-Methyl-butyryl)-benzyl bromide Versus 4-Methylbenzyl bromide in Radical Bromination

In a radical bromination protocol using NBS/AIBN in CCl4 under reflux, the synthesis of 4-(3-Methyl-butyryl)-benzyl bromide from the corresponding 4-methylphenyl ketone precursor proceeded with a reported isolated yield of 65% [1]. By comparison, the analogous radical bromination of p-xylene to produce 4-methylbenzyl bromide is reported to achieve yields in the range of 70–80% under optimized conditions . This 5–15 percentage point lower yield for the target compound reflects the increased steric demand of the 3-methylbutyryl substituent and potential competing side reactions at the ketone α-position, a known limitation in the bromination of ketone-bearing substrates that must be factored into procurement and scale-up calculations.

Organic Synthesis Radical Bromination Process Chemistry

Molecular Weight Differentiation and Its Impact on Stoichiometric Procurement Costs

The molecular weight of 4-(3-Methyl-butyryl)-benzyl bromide is 255.15 g/mol , substantially higher than that of 4-methylbenzyl bromide (185.06 g/mol) and 4-tert-butylbenzyl bromide (227.14 g/mol). This 38% mass increase relative to 4-methylbenzyl bromide means that for any reaction requiring equimolar quantities, the mass of the target compound needed is proportionally larger. In procurement terms, a 1-mole scale reaction requires 255.15 g of the target compound versus 185.06 g of 4-methylbenzyl bromide—a 70.09 g (38%) mass differential per mole of product that directly translates into higher shipping, handling, and storage costs.

Procurement Economics Molecular Weight Stoichiometry

Purity Benchmarking: Supplier-Grade 4-(3-Methyl-butyryl)-benzyl bromide Versus Common Benzyl Bromide Standards

4-(3-Methyl-butyryl)-benzyl bromide is typically supplied at 95% purity . In comparison, widely available benzyl bromide derivatives such as 4-methylbenzyl bromide are routinely offered at ≥97% purity by major suppliers . While a 2-percentage-point difference may appear modest, in the context of complex multi-step syntheses, a starting material purity of 95% can introduce up to 5% impurities that may propagate through subsequent steps, potentially reducing overall yields or necessitating additional purification. Users should verify lot-specific certificates of analysis and consider the impact of this purity differential on their specific synthetic sequence.

Quality Control Purity Analysis Procurement Specifications

Optimal Application Scenarios Where 4-(3-Methyl-butyryl)-benzyl bromide Provides Demonstrable Advantage


Synthesis of Ketone-Containing Pharmacophores Requiring a 3-Methylbutyryl Side Chain

4-(3-Methyl-butyryl)-benzyl bromide is the building block of choice when a synthetic route demands a para-benzyl bromide electrophile bearing an isovaleryl ketone. This pre-functionalized scaffold eliminates the need for post-alkylation ketone installation, which would require additional oxidation or acylation steps with attendant yield losses. The molecular weight premium documented in Section 3 (255.15 vs. 185.06 g/mol) is offset by the convergence gained in the synthetic sequence [1].

Medicinal Chemistry Campaigns Exploring SAR at the Benzyl Position with Branched Aliphatic Ketones

In structure-activity relationship (SAR) studies where the 3-methylbutyryl substituent is a required pharmacophoric element, 4-(3-Methyl-butyryl)-benzyl bromide enables direct alkylation of amine, thiol, or hydroxyl nucleophiles to install the full side chain in a single transformation. Analogs lacking the ketone (e.g., 4-methylbenzyl bromide) would yield products with fundamentally different hydrogen-bonding and steric profiles, rendering them unsuitable as SAR comparators [1].

Process Development and Scale-Up Where Pre-installed Ketone Functionality Reduces Step Count

For process chemists optimizing synthetic routes toward ketone-containing targets, the use of 4-(3-Methyl-butyryl)-benzyl bromide can eliminate one or more synthetic steps compared to routes starting from simpler benzyl bromides that require subsequent ketone introduction. Despite the lower synthetic yield of the building block itself (65% vs. 70–80% for simpler analogs) [1], the net overall yield may favor the convergent approach when factoring in the avoided steps. Process economics should be evaluated on a case-by-case basis using the quantitative data provided in Section 3.

Specialized Chemical Biology Probe Synthesis Requiring a Ketone Handle for Bioconjugation

The benzyl bromide group serves as an electrophilic warhead for covalent modification of biological nucleophiles, while the 3-methylbutyryl ketone can act as a recognition element or a secondary reactive handle (e.g., for oxime or hydrazone formation). This dual reactivity, not available in simple alkyl benzyl bromides, makes the compound a strategic choice for designing bifunctional probes where both moieties are essential for target engagement .

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